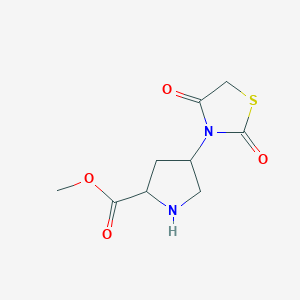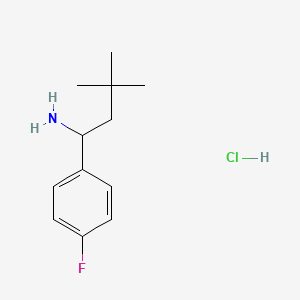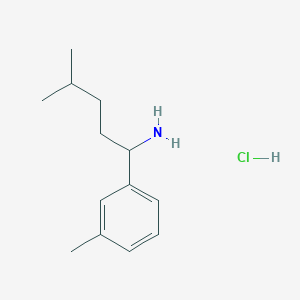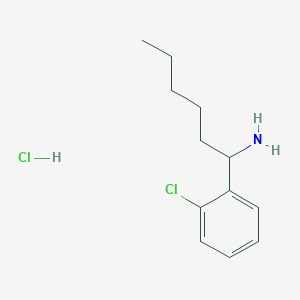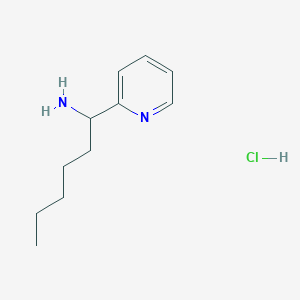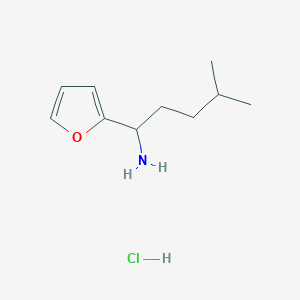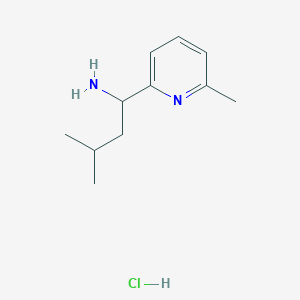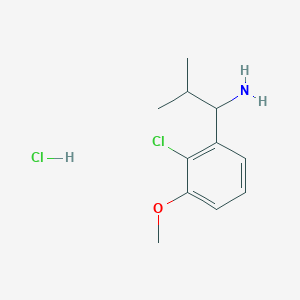
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid
説明
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid, commonly referred to as BPC-PPA, is an organic compound used in various scientific research applications. It is a carboxylic acid derivative of tert-butoxycarbonyl (BOC) and 3-phenylpropyl (PPA) groups. BPC-PPA is synthesized by a reaction between BOC and PPA in the presence of an acid catalyst. It is a versatile compound that has been used in a variety of research applications such as biochemical and physiological studies, laboratory experiments, and drug discovery.
科学的研究の応用
BPC-PPA is used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of drugs and other compounds on biological systems. It has also been used in laboratory experiments to study the structure and function of proteins and other macromolecules. BPC-PPA has also been used in drug discovery to identify potential drug candidates.
作用機序
BPC-PPA is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought that BPC-PPA binds to the active site of the enzyme and prevents it from carrying out its normal function. This can lead to a decrease in the metabolism of the drug or other compound, resulting in an increase in its effectiveness.
Biochemical and Physiological Effects
BPC-PPA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, BPC-PPA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of proteins involved in signal transduction pathways. In addition, BPC-PPA has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and lipids.
実験室実験の利点と制限
The use of BPC-PPA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and is not easily degraded by light or heat. Additionally, BPC-PPA has been shown to be a potent inhibitor of enzymes involved in the metabolism of drugs and other compounds, making it a useful tool for drug discovery.
However, there are also some limitations to using BPC-PPA in laboratory experiments. It has been shown to be toxic to cells in high concentrations and can cause adverse side effects. Additionally, BPC-PPA is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The use of BPC-PPA in scientific research is likely to continue to grow. Future research is likely to focus on further elucidating the mechanisms of action of BPC-PPA and its effects on biochemical and physiological processes. Additionally, research is likely to focus on the development of new synthetic methods for BPC-PPA and the development of new uses for BPC-PPA in drug discovery and other scientific applications.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-12-15(16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIAYZDVHANGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



